Mipsagargin
Vue d'ensemble
Description
Mipsagargin is a novel thapsigargin-based prodrug designed for targeted cancer therapy. It is activated by prostate-specific membrane antigen (PSMA) -mediated cleavage of an inert masking peptide. The active moiety is an inhibitor of the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump protein, which is essential for cellular viability .
Synthesis Analysis
The synthesis of Mipsagargin involves the modification of thapsigargin, a natural compound derived from the plant Thapsia garganica. The addition of specific acyl groups and masking peptides renders it inactive until PSMA cleaves the masking peptide, releasing the active drug .
Molecular Structure Analysis
Mipsagargin’s chemical structure consists of a thapsigargin core modified with acyl chains and a masking peptide. The precise arrangement of functional groups allows for selective activation within PSMA-expressing cells .
Chemical Reactions Analysis
The key chemical reaction involves the enzymatic cleavage of the masking peptide by PSMA. This step activates Mipsagargin, allowing it to exert its cytotoxic effects on cancer cells .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Mechanism of Action and Potential in Cancer Treatment
Mipsagargin, known as G-202 in clinical studies, is a prodrug derived from thapsigargin. It has been primarily researched for its potential in treating various forms of cancer. Mipsagargin’s mechanism relies on targeting the tumor vasculature. It is activated by prostate-specific membrane antigen (PSMA), a protease expressed in prostate cancer cells and tumor vasculature endothelium. Upon activation, mipsagargin disrupts the tumor vasculature, leading to reduced blood flow and direct cytotoxic effects on tumor cells. This process has been observed to cause prolonged disease stabilization in patients with advanced hepatocellular carcinoma (HCC) who had progressed on prior treatment with sorafenib (Mahalingam et al., 2019).
Clinical Trials and Efficacy
In a Phase I clinical trial involving patients with refractory, advanced, or metastatic solid tumors, mipsagargin demonstrated acceptable tolerability and favorable pharmacokinetics. Although no clinical response was observed, disease stabilization was noted in a subset of patients. The study established a recommended phase II dosing regimen (Mahalingam et al., 2016).
Development and Biosynthesis
The discovery and development of mipsagargin trace back to the sesquiterpene lactone thapsigargin, found in the plant Thapsia garganica. Thapsigargin, known for its potent antagonistic effect on the Sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), led to the design of mipsagargin as a prodrug targeting cancer cells’ blood vessels. The ongoing elucidation of thapsigargin biosynthesis and attempts to supply the market with this novel anti-cancer drug have been a significant area of research (Andersen et al., 2015).
Application in Glioblastoma Treatment
Mipsagargin has also been investigated for treating glioblastoma (GBM). A Phase II study evaluated its efficacy in patients with recurrent or progressive GBM. Preliminary results suggest that mipsagargin is well-tolerated and may induce disease stabilization in this patient population (Piccioni et al., 2015).
Synthesis and Scalability
The scalability and cost-effective synthesis of mipsagargin have been a challenge due to the limited natural supply of its parent compound, thapsigargin. Recent advances in the synthetic strategies for thapsigargin have been crucial for making mipsagargin a viable clinical option (Zimmermann et al., 2020).
Mécanisme D'action
Upon administration, Mipsagargin circulates in the bloodstream as an inactive prodrug. When it encounters PSMA-expressing cancer cells (such as prostate cancer cells), PSMA cleaves the masking peptide. This releases the active thapsigargin derivative, which inhibits SERCA pumps. The disruption of calcium homeostasis leads to cell stress, apoptosis, and tumor cell death .
Safety and Hazards
- Toxicity : Mipsagargin’s safety profile was evaluated in a phase I clinical trial. Most common adverse events included fatigue, rash, nausea, and infusion-related reactions. Acute reversible renal failure occurred in some cases .
- Precautions : Monitoring renal function and managing infusion-related reactions are essential .
Propriétés
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTAIBQVNPIH-ODMLWHIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100N6O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mipsagargin | |
CAS RN |
1245732-48-2 | |
Record name | Mipsagargin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mipsagargin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIPSAGARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.